molecular formula C14H19Cl2N3O2S B114542 5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride CAS No. 203911-27-7

5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride

Cat. No.: B114542
CAS No.: 203911-27-7
M. Wt: 364.3 g/mol
InChI Key: NOXXIYDYFSNHDF-UHFFFAOYSA-N
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Description

Neplanocin A is a naturally occurring cyclopentenyl analog of adenosine. It was first isolated from the culture filtrate of the microorganism Ampullariella regularis. Despite its minimal antibacterial and antifungal activity, Neplanocin A has shown significant cytotoxicity against cultured lymphoma cells and notable antitumor activity in mice .

Mechanism of Action

Fasudil dihydrochloride, also known as HA-1077 dihydrochloride, 5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride, or simply HA-1077, is a potent Rho-kinase inhibitor and vasodilator .

Target of Action

Fasudil primarily targets the Rho-kinases ROCK1 and ROCK2 . These kinases play a crucial role in mediating vasoconstriction and vascular remodeling, which are key processes in the pathogenesis of pulmonary hypertension .

Mode of Action

Fasudil interacts with its targets by inhibiting the activity of Rho-kinases . This inhibition leads to a decrease in myosin light chain (MLC) phosphatase activity and a reduction in vascular smooth muscle contraction . This interaction results in vasodilation, which is the widening of blood vessels .

Biochemical Pathways

Fasudil affects the RhoA/Rho kinase (ROCK) pathway, which plays a crucial role in regulating the trabecular meshwork and canal of Schlemm’s aqueous humor outflow . By inhibiting ROCK, fasudil reduces the expression and activity of angiotensin-converting enzyme (ACE) and angiotensin-II (Ang-II), leading to a decrease in pulmonary vascular pressure . It also increases the expression of endothelial nitric oxide synthase (eNOS), contributing to an increase in nitric oxide (NO) level to enhance vasodilation .

Pharmacokinetics

It is known that fasudil has a half-life of 076 hours, and its active metabolite, hydroxyfasudil, has a half-life of 466 hours .

Result of Action

Fasudil’s action results in several molecular and cellular effects. It enhances barrier properties in a concentration-dependent manner, as measured by an increased transendothelial electrical resistance (TEER) and decreased permeability . It also increases the expression of the tight junction protein claudin-5 . Furthermore, fasudil has been shown to improve memory in normal mice, identifying it as a potential treatment for age-related or neurodegenerative memory loss .

Biochemical Analysis

Biochemical Properties

Fasudil dihydrochloride is a selective RhoA/Rho kinase (ROCK) inhibitor . ROCK is an enzyme that plays an important role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension . Fasudil dihydrochloride inhibits ROCK1 with a Ki of 0.33 μM, and inhibits ROCK2, PKA, PKC, PKG with IC50 values of 0.158 μM, 4.58 μM, 12.30 μM, and 1.650 μM respectively .

Cellular Effects

Fasudil dihydrochloride has been shown to have various effects on different types of cells. For instance, it has been found to increase cellular impedance, enhance barrier properties in a concentration-dependent manner, and increase the expression of the tight junction protein claudin-5 . In human pulmonary arterial smooth muscle cells, fasudil dihydrochloride treatment led to a decrease in cell proliferation .

Molecular Mechanism

The molecular mechanism of fasudil dihydrochloride involves its action as a selective RhoA/Rho kinase (ROCK) inhibitor . ROCK induces vasoconstriction by phosphorylating the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus decreasing MLC phosphatase activity and enhancing vascular smooth muscle contraction . By inhibiting ROCK, fasudil dihydrochloride reduces circulating ACE and Ang-II, leading to a decrease in pulmonary vascular pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, fasudil dihydrochloride has been shown to have temporal effects. For instance, treatment with fasudil dihydrochloride increased cellular impedance and enhanced barrier properties in a concentration-dependent manner . It also increased the expression of the tight junction protein claudin-5 over time .

Dosage Effects in Animal Models

In animal models, fasudil dihydrochloride has been shown to exert cardioprotective effects . It was found to reduce myocardial infarct size, lower levels of cardiac enzymes and cardiac troponin T, and improve systolic and diastolic functions .

Metabolic Pathways

Fasudil dihydrochloride is involved in the RhoA/Rho kinase (ROCK) pathway . By inhibiting ROCK, fasudil dihydrochloride can influence various metabolic processes, including vasoconstriction and vascular remodeling .

Chemical Reactions Analysis

Neplanocin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium dimethylmethylphosphonate, benzoyl chloride, and sodium borohydride. Major products formed from these reactions include hemiketal, acyclic dibenzoate, and diketophosphonate .

Scientific Research Applications

Neplanocin A has a wide range of scientific research applications. It is a potent inhibitor of S-adenosylhomocysteine hydrolase, making it valuable in studying methylation processes. It has shown significant antiviral, antiparasitic, and anticancer properties. Neplanocin A derivatives have been identified as selective inhibitors of hepatitis B virus replication . Additionally, it has been used in the design and synthesis of flexible nucleoside analogues to investigate their potential anti-protozoan activities .

Properties

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S.2ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;;/h1,3-5,7,11,15H,2,6,8-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXXIYDYFSNHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880058
Record name HA 1077 dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203911-27-7
Record name HA 1077 dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride
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5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride
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5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride
Customer
Q & A

Q1: What is the primary target of HA-1077?

A: HA-1077 is a potent and selective inhibitor of Rho-associated protein kinases (ROCKs), specifically ROCK1 and ROCK2. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does HA-1077 interact with ROCKs?

A: While the precise binding mechanism of HA-1077 to ROCKs hasn't been fully elucidated in the provided research, it's known to competitively inhibit the kinase activity of ROCKs, preventing the phosphorylation of downstream targets. [, , ]

Q3: What are the downstream effects of ROCK inhibition by HA-1077?

A3: ROCK inhibition by HA-1077 leads to a variety of downstream effects, primarily related to the actin cytoskeleton. These include:

  • Reduced myosin light chain (MLC) phosphorylation: This leads to decreased actomyosin contractility and relaxation of smooth muscle cells. [, , , , , ]
  • Suppressed stress fiber formation: HA-1077 disrupts the formation of actin stress fibers, leading to changes in cell morphology and reduced cell migration. [, , , ]
  • Inhibition of focal adhesion assembly: ROCK inhibition affects the formation and turnover of focal adhesions, further impacting cell adhesion and migration. [, , ]
  • Modulation of gene expression: HA-1077 can influence gene expression, particularly of genes involved in apoptosis and cell survival. [, ]

Q4: What are the functional consequences of HA-1077's effects on the actin cytoskeleton?

A4: By impacting the actin cytoskeleton, HA-1077 demonstrates a range of effects on cellular processes, including:

  • Reduced smooth muscle contraction: This has implications for conditions like hypertension, vasospasm, and bladder dysfunction. [, , , , , ]
  • Inhibition of cell migration and invasion: This is relevant to cancer research, as it suggests HA-1077 could potentially limit tumor cell metastasis. [, , , , ]
  • Promotion of neurite outgrowth: This suggests potential applications in neurodegenerative diseases. [, , ]
  • Modulation of endothelial permeability: This has implications for inflammation and vascular diseases. [, ]

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